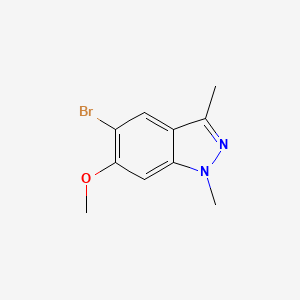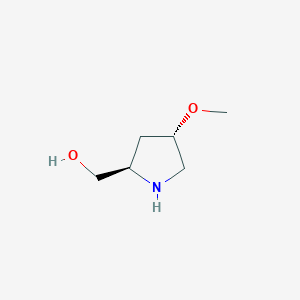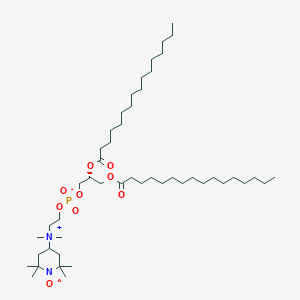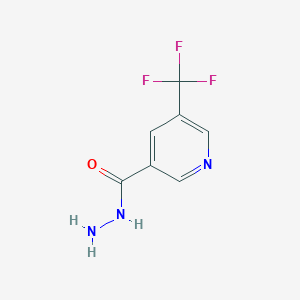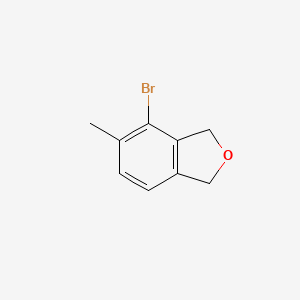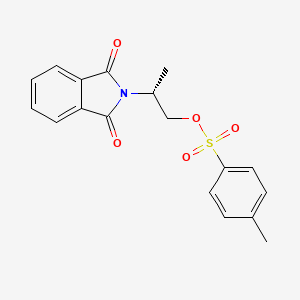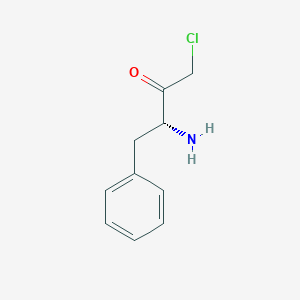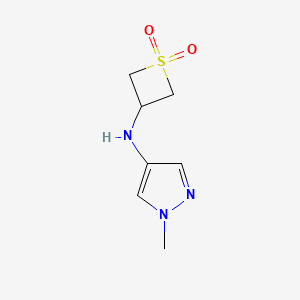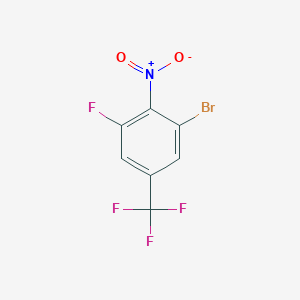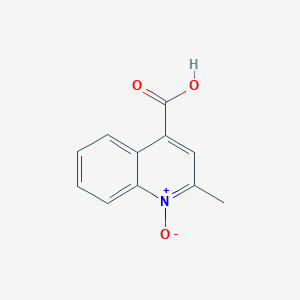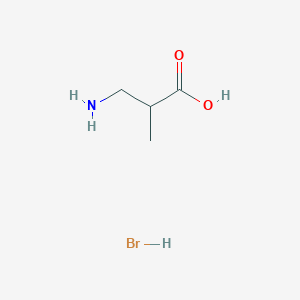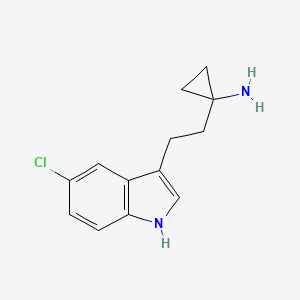
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Attachment of the Cyclopropanamine Group: The final step involves the alkylation of the chlorinated indole with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions:
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
科学研究应用
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine has several scientific research applications:
作用机制
The mechanism of action of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 1-(2-(5-Fluoro-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Bromo-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Methyl-1H-indol-3-yl)ethyl)cyclopropanamine
Uniqueness
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C13H15ClN2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC 名称 |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-12-11(7-10)9(8-16-12)3-4-13(15)5-6-13/h1-2,7-8,16H,3-6,15H2 |
InChI 键 |
KNYYAGGOOSTRGG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCC2=CNC3=C2C=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
